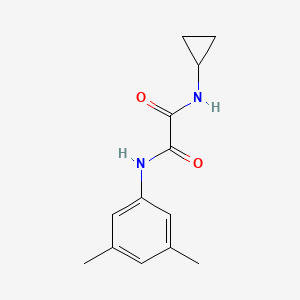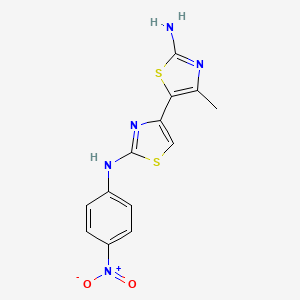
4'-methyl-N~2~-(4-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine
Descripción general
Descripción
4'-methyl-N~2~-(4-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as MNTD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNTD is a bi-thiazole derivative, which is a class of compounds that has shown promising bioactivity against a variety of diseases.
Aplicaciones Científicas De Investigación
4'-methyl-N~2~-(4-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising bioactivity against a number of diseases, including cancer, bacterial infections, and neurological disorders. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to possess antibacterial activity against a number of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 4'-methyl-N~2~-(4-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine is still not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes, including cell proliferation and differentiation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. This compound has also been shown to possess antibacterial activity, making it a potential candidate for the treatment of bacterial infections. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4'-methyl-N~2~-(4-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine is its broad spectrum of bioactivity. It has been shown to have activity against a variety of diseases, including cancer, bacterial infections, and neurological disorders. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its effectiveness as a drug.
Direcciones Futuras
There are a number of future directions for the study of 4'-methyl-N~2~-(4-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine. One potential direction is the development of new derivatives of this compound with improved solubility and bioactivity. Another potential direction is the study of the mechanism of action of this compound in more detail, in order to better understand its effects on cellular processes. Additionally, further studies are needed to determine the potential of this compound as a drug for the treatment of cancer, bacterial infections, and neurological disorders.
Propiedades
IUPAC Name |
4-methyl-5-[2-(4-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-7-11(22-12(14)15-7)10-6-21-13(17-10)16-8-2-4-9(5-3-8)18(19)20/h2-6H,1H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYEEZWEBAPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3946428.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)

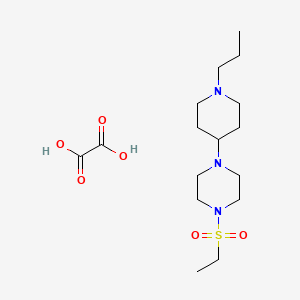
![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)
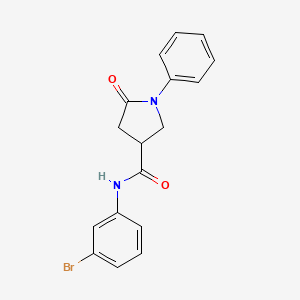
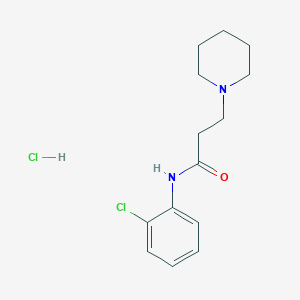
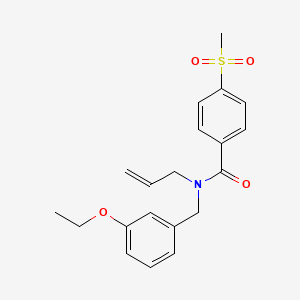
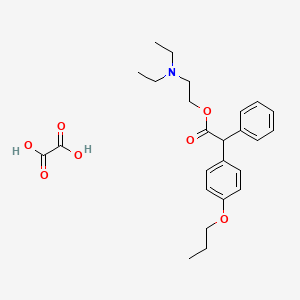
![1-(3,4-dichlorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3946477.png)


